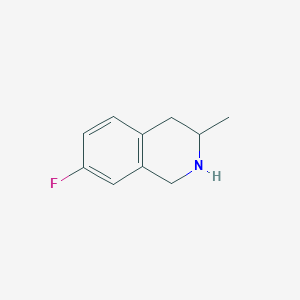

7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 3rd position on the isoquinoline ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions include various substituted isoquinolines and quinolines, which can exhibit different biological and chemical properties .

Applications De Recherche Scientifique

Chemical Synthesis and Materials Science

Building Block for Organic Synthesis

7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions allows for the creation of diverse derivatives with tailored properties. This versatility is particularly valuable in the development of new materials and specialty chemicals.

Advanced Materials Production

In materials science, this compound is utilized in the formulation of advanced materials due to its unique electronic properties imparted by the fluorine atom. These materials are often engineered for specific applications in electronics and photonics.

Biological Research

Enzyme Interactions and Metabolic Pathways

The compound is instrumental in biological research, particularly in studying enzyme interactions and metabolic pathways. It can modulate enzyme activity, providing insights into biochemical processes and potential therapeutic targets.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits antimicrobial and anticancer activities. Studies have shown that it can inhibit the growth of various pathogens and cancer cell lines, making it a candidate for drug development aimed at treating infectious diseases and cancers .

Medicinal Chemistry

Therapeutic Applications

The compound has potential therapeutic applications in neurology and infectious disease treatment. Its structural resemblance to biologically active molecules suggests that it may interact with specific receptors or enzymes involved in neurological disorders.

Case Study: Neurological Disorders

A notable case study highlighted its effectiveness in modulating neurotransmitter synthesis pathways, which could lead to advancements in treating conditions such as depression or anxiety disorders.

Data Table: Summary of Biological Activities

Industrial Applications

In industry, this compound is employed in the production of specialty chemicals. Its unique properties allow for enhanced performance in formulations used in various applications such as coatings and adhesives.

Mécanisme D'action

The mechanism of action of 7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For instance, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling and function .

Comparaison Avec Des Composés Similaires

- 7-Fluoro-1,2,3,4-tetrahydroisoquinoline

- 7-Fluoro-2-methylquinoline

- 7-Fluoro-1H-indole

- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Comparison: Compared to its analogs, 7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Activité Biologique

7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core with a fluorine atom and a methyl group attached. Its molecular formula is C_10H_12FN, contributing to its distinct chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound has been shown to bind to specific enzymes involved in neurotransmitter synthesis, potentially modulating neuronal signaling pathways.

- Receptor Modulation : It acts as an antagonist at the kappa opioid receptor (KOR), demonstrating selectivity over mu and delta opioid receptors. This selectivity is crucial for developing treatments for pain management and addiction .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antidepressant Effects

Preliminary studies suggest that related compounds may exhibit antidepressant-like effects mediated through serotonergic and dopaminergic systems. These findings indicate a possible role for this compound in addressing mood disorders .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the biological activity of tetrahydroisoquinoline derivatives. For example, modifications at specific positions on the isoquinoline ring have been correlated with enhanced receptor binding affinities and improved pharmacological profiles .

Case Studies

- Kappa Opioid Receptor Antagonism : A study highlighted the effectiveness of a related tetrahydroisoquinoline derivative in inhibiting KOR with a binding affinity (K_e) of 0.37 nM. This demonstrates the potential of these compounds in developing targeted therapies for opioid-related disorders .

- Antimicrobial Activity : In a comparative analysis of various tetrahydroisoquinoline derivatives, this compound showed superior antimicrobial efficacy against resistant strains of bacteria compared to standard antibiotics.

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-3,5,7,12H,4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYJLSHTQMENQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CN1)C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.